molecular formula C11H19NO5 B8259159 (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid

Cat. No.: B8259159
M. Wt: 245.27 g/mol
InChI Key: FLOIRPHMSVNBOJ-QMMMGPOBSA-N
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Description

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The reaction is carried out at low temperatures, around -74°C, to ensure high yield and purity.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid is unique due to its specific structure, which includes an oxazepane ring. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .

Properties

IUPAC Name

(7S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(9(13)14)16-7-6-12/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOIRPHMSVNBOJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(OCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](OCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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